molecular formula C14H14N2O2S B11680473 N'-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide

N'-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide

Cat. No.: B11680473
M. Wt: 274.34 g/mol
InChI Key: DGTSIKKZQXAVMH-XNTDXEJSSA-N
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Description

N'-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide is a Schiff base hydrazide derivative synthesized via condensation of 2-(2-thienyl)acetohydrazide with 2-hydroxyacetophenone. This compound features a hydroxyphenyl moiety linked to an ethylidene group and a thienylacetohydrazide backbone. Its synthesis typically involves acid-catalyzed reactions in ethanol under reflux or ultrasonic irradiation, with structural confirmation via FT-IR, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and elemental analysis . The hydroxyphenyl group enhances hydrogen-bonding capacity, while the thienyl moiety contributes to electronic diversity, making it suitable for applications in coordination chemistry and bioactive agent development.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H14N2O2S/c1-10(12-6-2-3-7-13(12)17)15-16-14(18)9-11-5-4-8-19-11/h2-8,17H,9H2,1H3,(H,16,18)/b15-10+

InChI Key

DGTSIKKZQXAVMH-XNTDXEJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Direct Hydrazone Formation

The most widely reported method involves refluxing 2-(2-thienyl)acetohydrazide with 2-hydroxyacetophenone in polar protic solvents.

  • Procedure :

    • Dissolve 2-(2-thienyl)acetohydrazide (1.0 mmol) and 2-hydroxyacetophenone (1.0 mmol) in methanol (20 mL).

    • Reflux at 80°C for 3–6 hours.

    • Cool to room temperature, pour into ice-water, and filter the precipitate.

    • Recrystallize from ethanol to obtain pale-yellow crystals (Yield: 68–74%).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the ketone’s carbonyl carbon, followed by dehydration to form the hydrazone (C=N) bond. Intramolecular hydrogen bonding between the phenolic -OH and hydrazone nitrogen stabilizes the product.

Solvent Effects

  • Methanol : Higher yields (74%) due to improved solubility of reactants.

  • 1,4-Dioxane : Requires longer reflux (6 hours) but minimizes side products.

  • Ethanol with Piperidine : Catalytic piperidine accelerates dehydration, reducing reaction time to 2 hours (Yield: 72%).

Acid/Base Catalysis

  • Glacial Acetic Acid : Enhances electrophilicity of the ketone but may protonate the hydrazide, requiring stoichiometric adjustments.

  • Triethylamine : Neutralizes HCl byproducts in in situ hydrazide synthesis, improving purity.

Stepwise Synthesis via Intermediate Hydrazides

Preparation of 2-(2-Thienyl)acetohydrazide

Method A (From Acid Chloride) :

  • React 2-(2-thienyl)acetyl chloride (1.0 mmol) with hydrazine hydrate (2.0 mmol) in dry THF.

  • Stir at 0°C for 1 hour, then warm to room temperature.

  • Filter and wash with cold ether (Yield: 85%).

Method B (From Ethyl Ester) :

  • Reflux ethyl 2-(2-thienyl)acetate (1.0 mmol) with hydrazine hydrate (3.0 mmol) in ethanol.

  • Isolate via solvent evaporation (Yield: 78%).

Condensation with 2-Hydroxyacetophenone

  • Combine equimolar 2-(2-thienyl)acetohydrazide and 2-hydroxyacetophenone in refluxing methanol.

  • Monitor by TLC; reaction typically completes in 3 hours.

  • Yield : 68–74% after recrystallization.

Solid-State Characterization and Spectral Data

X-ray Crystallography

  • Crystal System : Orthorhombic, space group P2₁2₁2₁.

  • Unit Cell Parameters :

    a (Å)b (Å)c (Å)V (ų)
    7.36927.565726.09831455.06
  • Hydrogen Bonding : Intramolecular O–H⋯N and intermolecular N–H⋯O stabilize the lattice.

Spectroscopic Analysis

  • IR (KBr, cm⁻¹) :

    • 3450–3360 (N–H stretch), 1670 (C=O), 1650 (C=N).

  • ¹H NMR (DMSO-d₆, δ ppm) :

    • 11.70 (s, 1H, phenolic -OH), 8.42 (s, 1H, CH=N), 7.20–7.80 (m, 6H, aromatic).

  • MS (m/z) : 307 [M⁺].

Comparative Analysis of Methodologies

MethodSolventCatalystTime (h)Yield (%)Purity (%)
Direct CondensationMethanolNone37498
Piperidine-CatalyzedEthanolPiperidine27297
1,4-Dioxane Reflux1,4-DioxaneNone66895

Key Observations :

  • Methanol achieves the highest yield without catalysts.

  • Piperidine reduces reaction time but may introduce impurities.

  • Prolonged reflux in 1,4-dioxane favors crystalline products.

Industrial-Scale Considerations

Cost-Efficiency

  • Raw Materials : 2-(2-Thienyl)acetic acid (~$120/kg) and 2-hydroxyacetophenone (~$90/kg) are commercially available.

  • Solvent Recovery : Methanol and ethanol can be recycled via distillation, reducing costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions

N’-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Biological Applications

N'-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research indicates that derivatives of similar structures show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.

Cytotoxicity

In vitro studies have demonstrated that compounds with similar structural motifs exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range, indicating potential as anticancer agents.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, inhibition of acetylcholinesterase has been noted, which is significant in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of similar compounds, establishing a correlation between structural features and biological activity. Modifications to the thienyl group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited promising cytotoxic effects. The mechanism is hypothesized to involve induction of apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism by which N’-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide exerts its effects involves interactions with various molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The aromatic rings may also participate in π-π interactions, further affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The hydroxyphenyl group in the target compound and compound I enhances solubility in polar solvents compared to the coumarin or pyrimidinyl groups in compounds 12 and 13a–d .
  • Synthetic Efficiency : Ultrasonic irradiation (used for compound 12) improves reaction yields (86%) compared to traditional reflux methods (~80%) .

Key Observations :

  • The thienyl group in the target compound may offer unique electronic properties for metal coordination, but its bioactivity remains underexplored compared to derivatives with pyrimidinyl (antibacterial) or coumarin (antiviral) groups .
  • Halogenated Derivatives (e.g., 4-chlorophenyl in compound 8) show enhanced antiviral activity due to increased lipophilicity and target binding .

Physicochemical and Coordination Properties

Compound Name Metal Complexation Application in Coordination Chemistry Reference
N'-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide Forms Co(II), Cu(II) complexes DNA binding, antimicrobial studies
(E)-N'-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)-2-(naphthalen-2-yl)acetohydrazide Co(II), Zn(II) complexes Fluorescent probes, micellar interactions
N''-[(1E,2Z)-2-(hydroxyimino)-1-phenyl-propylidene]thiocarbonohydrazide Co(II), Ni(II), Cu(II) complexes Catalytic and redox-active materials

Key Observations :

  • The target compound’s thienyl group likely enhances π-backbonding in metal complexes, distinguishing it from naphthyl or pyranyl derivatives .
  • Hydroxyphenyl-containing complexes (e.g., Co(II)) exhibit higher stability constants (log β ~ 12–14) compared to non-hydroxylated analogs .

Biological Activity

N'-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is classified as a hydrazone, characterized by the presence of an azomethine group (-C=N-). The compound can be synthesized through the condensation reaction of 2-hydroxybenzaldehyde with 2-thienylacetohydrazide under reflux conditions in ethanol. The general reaction can be represented as follows:

2 Hydroxybenzaldehyde+2 ThienylacetohydrazideN 1 2 Hydroxyphenyl ethylidene 2 2 thienyl acetohydrazide\text{2 Hydroxybenzaldehyde}+\text{2 Thienylacetohydrazide}\rightarrow \text{N 1 2 Hydroxyphenyl ethylidene 2 2 thienyl acetohydrazide}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Notably, it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values are reported as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus16 - 32
Enterococcus faecalis32 - 64
Clostridium difficile32

The mechanism underlying this antimicrobial action appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer potential . In vitro studies indicate that it exhibits cytotoxic effects on cancer cell lines, with viability reductions observed at concentrations as low as 31.4% in specific assays. The presence of the thienyl group enhances its anticancer activity, suggesting a structure-activity relationship that merits further investigation .

The biological activity of this compound is believed to involve several mechanisms:

  • Metal Ion Complexation : The compound can form complexes with metal ions, which may enhance its catalytic and biological activities.
  • Enzyme Interaction : It interacts with specific enzymes or receptors, leading to either inhibition or activation of various biochemical pathways.
  • Hydrogen Bonding : Intramolecular and intermolecular hydrogen bonding plays a critical role in stabilizing the molecular structure and enhancing its bioactivity .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than standard antibiotics, indicating its potential as a novel therapeutic agent .
  • Anticancer Research : In a comparative study on various hydrazone derivatives, this compound exhibited superior anticancer properties against lung cancer cell lines compared to other tested compounds. The addition of specific substituents was found to enhance its efficacy significantly .

Q & A

Q. What are the optimal synthetic conditions for preparing N'-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide?

Methodological Answer: The synthesis typically involves condensation of 2-(thien-2-yl)acetohydrazide with 2-hydroxyacetophenone derivatives in ethanol under reflux (80–100°C for 1–4 hours). Key parameters include:

  • Solvent Choice : Ethanol is preferred due to its polarity and ability to dissolve both reactants .
  • Stoichiometry : A 1:1.2 molar ratio of hydrazide to aldehyde/ketone ensures high yields .
  • Purification : Recrystallization from methanol or ethanol improves purity, while chromatography may be required for structurally similar byproducts .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydrazone bond (N–H and C=O signals) and substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and intramolecular hydrogen bonds (e.g., O–H⋯N interactions stabilizing the E-configuration) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in bioactivity data among structural analogs be systematically addressed?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 4-hydroxyphenyl vs. 2-hydroxyphenyl). For example, Compound 3aC7 (0% GPx inhibition) vs. 3aC9 (84.9% inhibition at 100 µM) highlights the critical role of electron-withdrawing groups .
  • Standardized Assays : Use consistent enzyme concentration (e.g., GPx1 at 50 µM) and control for redox interference .
  • Dose-Response Curves : Calculate IC50 values for direct comparison (e.g., antiviral IC50 = 8.5 µg/ml vs. 10.7 µg/ml for bromo/chloro derivatives) .

Q. What computational strategies predict binding interactions and pharmacokinetic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
  • Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions (e.g., with GPx1) over 100 ns trajectories to identify stable binding poses .
  • COSMO-RS : Predict solubility and partition coefficients to optimize bioavailability .

Q. How do intermolecular forces influence crystallization and polymorph formation?

Methodological Answer:

  • Hydrogen Bonding : Intramolecular O–H⋯N bonds in the hydrazone moiety stabilize planar conformations, while intermolecular N–H⋯O bonds drive 1D chain formation .
  • Solvent Effects : Polar protic solvents (e.g., methanol) favor monoclinic crystal systems (space group Cc) with Z = 4 .
  • Temperature Control : Slow cooling (0.5°C/min) reduces defects in crystals grown from acetic acid .

Q. What methodologies evaluate bioactivity across divergent studies (e.g., antiviral vs. enzyme inhibition)?

Methodological Answer:

  • Multi-Target Assays : Screen against both viral replication (HAV) and enzymatic pathways (GPx1) using standardized cell lines (e.g., HepG2) .
  • Selectivity Index (SI) : Compare therapeutic index (TI) values (e.g., TI = 88 for antiviral activity vs. TI = 10 for cytotoxicity) .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects in overlapping pathways .

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